Aspartame Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5910-52-1 |
|---|---|
Molecular Formula |
C14H19ClN2O5 |
Molecular Weight |
330.76 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O5.ClH/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);1H/t10-,11-;/m0./s1 |
InChI Key |
AAQFSZFQCXLMNT-ACMTZBLWSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Aspartame Hydrochloride
Chemo-Enzymatic Approaches to Aspartame (B1666099) Hydrochloride Synthesis
Chemo-enzymatic synthesis represents a powerful strategy that combines the high selectivity of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach has been effectively applied to the synthesis of aspartame hydrochloride, offering advantages in terms of reaction specificity and yield.
A notable industrial route involves a two-step process that begins with an enzymatic reaction followed by a chemical transformation. acs.orgacs.orgnih.govdntb.gov.ua In the first step, α-L-aspartyl-L-phenylalanine β-methyl ester is produced from L-aspartic acid dimethyl ester and L-phenylalanine. This reaction is catalyzed by the enzyme α-amino acid ester acyl transferase. acs.orgacs.orgnih.govdntb.gov.ua The subsequent step involves the chemical conversion of the resulting dipeptide ester into α-L-aspartyl-L-phenylalanine methyl ester hydrochloride (this compound). acs.orgacs.orgnih.govdntb.gov.ua This is achieved in an aqueous solution containing methanol (B129727) and hydrochloric acid. acs.orgacs.orgnih.govdntb.gov.ua
Optimization of Enzymatic Catalysis Conditions in Aspartame Precursor Formation
The enzymatic synthesis of aspartame precursors, such as N-(benzyloxycarbonyl)-α-L-aspartyl-L-phenylalanine methyl ester (Z-aspartame), has been extensively studied, with a focus on optimizing reaction conditions to maximize yield and efficiency. The enzyme thermolysin is widely used for this purpose. nih.govnih.gov The optimization of various parameters, including temperature, pH, substrate concentration, and the nature of the solvent, is crucial for the successful implementation of this enzymatic step.
Studies have investigated the kinetics of thermolysin-catalyzed synthesis of Z-aspartame in aqueous systems, examining the effects of substrate concentration, reaction temperature, and pH. The use of organic solvents or ionic liquids has also been explored to shift the reaction equilibrium towards synthesis and enhance enzyme stability. researchgate.netdss.go.thnih.gov For instance, the synthesis of Z-aspartame has been successfully carried out in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BP6), an ionic liquid, demonstrating competitive reaction rates and high enzyme stability. researchgate.netdss.go.thnih.gov
The table below summarizes the findings from a study on the effect of different organic solvents on the initial reaction rate of Z-aspartame synthesis catalyzed by thermolysin.
| Organic Solvent | Initial Rate (nmol min⁻¹ mg⁻¹) |
| tert-Amyl alcohol | 6.26 |
| Ethyl acetate | 3.49 |
| Ethanol | 1.35 |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (BP6) | 1.2 |
This table presents data on the initial rates of thermolysin-catalyzed Z-aspartame synthesis in various solvents, highlighting the influence of the reaction medium on enzyme activity. dss.go.th
Furthermore, immobilization of thermolysin on various supports has been shown to improve its stability and reusability. nih.govnih.govjmb.or.kr For example, thermolysin entrapped in polyurethane has been used for the synthesis of α-Z-L-aspartyl-L-phenylalanine methyl ester in water-saturated ethyl acetate, achieving a 94% conversion. nih.gov
Integration of Chemical Transformations with Enzymatic Steps
A key aspect of chemo-enzymatic strategies is the seamless integration of enzymatic and chemical steps. In the context of this compound synthesis, this involves the enzymatic formation of a protected dipeptide precursor, followed by a chemical step for deprotection and conversion to the final hydrochloride salt.
One established chemo-enzymatic route involves the thermolysin-catalyzed condensation of N-protected L-aspartic acid (such as Z-L-Asp) and L-phenylalanine methyl ester to form the protected dipeptide precursor. researchgate.net This is followed by a chemical deprotection step, typically catalytic hydrogenation, to remove the protecting group and yield aspartame. nih.gov To obtain this compound, the final product can be treated with hydrochloric acid.
Another innovative approach combines the enzymatic synthesis of α-L-aspartyl-L-phenylalanine β-methyl ester with a subsequent chemical transformation. acs.orgnih.gov This chemical step utilizes methanol and HCl in an aqueous solution to convert the β-methyl ester to the desired α-L-aspartyl-L-phenylalanine methyl ester hydrochloride. acs.orgnih.gov This integrated process provides an efficient pathway for the industrial production of this compound. acs.orgnih.gov
Solid-Phase Peptide Synthesis Techniques and Adaptations for this compound Analogs
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides and their analogs. acs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.gov The major advantage of SPPS is the ease of purification, as excess reagents and by-products can be removed by simple filtration. acs.org
SPPS has been successfully employed for the laboratory-scale synthesis of aspartame analogs. acs.org The "tea bag" methodology, a form of simultaneous multiple peptide synthesis, allows for the parallel synthesis of a library of related dipeptides. acs.org This method utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the α-amino group. acs.org For instance, analogs such as H-Asp-Phe-NH₂, H-d-Asp-Phe-NH₂, and H-Glu-Phe-NH₂ have been synthesized on a Rink amide MBHA resin. acs.org
The synthesis of silicon-containing analogs of aspartame has also been achieved through a multi-step process that can be adapted to solid-phase techniques. acs.org These syntheses involve the coupling of protected amino acid derivatives, followed by deprotection steps to yield the final dipeptide analogs. acs.org
Solution-Phase Synthesis Optimization Strategies for this compound
Solution-phase synthesis remains a relevant and scalable method for the production of dipeptides like aspartame. Optimization of this approach focuses on improving reaction yields, minimizing side reactions, and simplifying purification procedures.
One strategy involves the use of coupling reagents to facilitate the formation of the peptide bond between the protected aspartic acid and phenylalanine methyl ester. The choice of protecting groups and coupling reagents is critical to prevent racemization and other side reactions. The development of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has shown promise in preventing racemization during peptide bond formation in solution-phase synthesis. mdpi.com
A patented process for producing α-L-aspartyl-L-phenylalanine methyl ester in high yield involves several optimized steps in solution. google.com This process includes the esterification of L-phenylalanine with methanol, coupling with N-formyl-L-aspartic anhydride, deformylation, and crystallization of the final product as the hydrochloride salt. google.com Another process describes the hydrolysis of an aspartyl ester hydrochloride to selectively remove the methyl ester with minimal peptide bond cleavage by the addition of hydrochloric acid and heating. google.com
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound, from the formation of the peptide bond to the removal of protecting groups. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. google.com In the context of this compound synthesis, homogeneous catalysts are primarily used in the deprotection steps of protected dipeptide precursors.
Palladium-based homogeneous catalysts are widely used for the removal of protecting groups such as the benzyloxycarbonyl (Cbz or Z) group and allyl-based protecting groups (Alloc and OAllyl). google.comnih.gov For example, the deprotection of Z-aspartame is typically achieved by catalytic hydrogenation using a palladium catalyst. nih.gov Similarly, Pd(PPh₃)₄ is used for the removal of Alloc and OAllyl protecting groups, often in the presence of a scavenger like phenylsilane. nih.gov Microwave-assisted deprotection using a homogeneous palladium catalyst has been shown to significantly reduce reaction times. nih.gov
A tandem deprotection/coupling sequence for solution-phase peptide synthesis in water has been developed using micellar catalysis. greentech.fr This process utilizes a palladium catalyst for the deprotection of the Cbz group, followed by a coupling reaction to form the peptide bond. greentech.fr Such integrated catalytic systems streamline the synthesis process and enhance its efficiency. greentech.fr
Heterogeneous Catalysis Investigations
The exploration of heterogeneous catalysts in peptide synthesis, a cornerstone of aspartame production, offers significant advantages, including catalyst recyclability, simplified product purification, and enhanced stability. Research in this area for aspartame and related dipeptides has focused on two main fronts: the formation of the peptide bond and the esterification of the C-terminal amino acid.
Metal-Organic Frameworks (MOFs) for Peptide Bond Formation:
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have emerged as promising heterogeneous catalysts for peptide bond formation. These materials possess a high density of Lewis acid sites within a porous structure, facilitating the condensation reaction between a protected aspartic acid and phenylalanine methyl ester. The catalytic cycle on Zr-MOFs is believed to involve the coordination of the carboxylic acid of the N-protected aspartic acid to the zirconium centers, activating it for nucleophilic attack by the amino group of phenylalanine methyl ester.
Key research findings indicate that the catalytic activity of Zr-MOFs is influenced by:
Linker Functionalization: The chemical nature of the organic linkers in the MOF structure can be tailored to enhance substrate affinity and catalytic turnover.
Porosity and Active Site Accessibility: The pore size and architecture of the MOF are crucial for allowing the diffusion of reactants and products.
Water Tolerance: A significant advantage of some Zr-MOFs is their stability and activity in the presence of small amounts of water, a common byproduct of condensation reactions.
Table 1: Comparison of Heterogeneous Catalysts in Peptide Synthesis Relevant to Aspartame Precursors
| Catalyst Type | Key Features | Advantages | Challenges |
|---|---|---|---|
| Zr-based MOFs | High density of Lewis acid sites, tunable porosity, potential for water tolerance. | High activity, recyclability, potential for stereoselectivity. | Can be sensitive to certain solvents and temperatures, potential for metal leaching. |
| Solid Acid Catalysts (e.g., Sulfonated Resins) | Strong Brønsted acid sites. | Effective for esterification, commercially available, robust. | Lower activity for peptide bond formation compared to MOFs, potential for side reactions. |
Solid Acid Catalysts for Esterification:
The synthesis of L-phenylalanine methyl ester, a key raw material for aspartame, is typically achieved through esterification of L-phenylalanine with methanol. Solid acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15) and zeolites, offer a heterogeneous alternative to traditional mineral acid catalysts like sulfuric acid. These solid acids provide a high concentration of acidic sites and can be easily separated from the reaction mixture, simplifying the workup process and minimizing corrosive waste streams.
Biocatalysis in Stereoselective Synthesis
The stereochemistry of aspartame is crucial for its sweet taste; only the L-L isomer is sweet. Biocatalysis, utilizing enzymes to catalyze specific reactions, offers a highly stereoselective route to the synthesis of aspartame precursors.
Thermolysin-Catalyzed Synthesis:
A well-established biocatalytic method for aspartame synthesis involves the use of the metalloprotease thermolysin. This enzyme catalyzes the condensation of N-protected L-aspartic acid (such as N-carbobenzoxy-L-aspartic acid, Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe) to form the protected dipeptide precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM). nih.gov
The key advantages of this enzymatic approach are:
High Stereoselectivity: Thermolysin is highly specific for the L-enantiomers of both amino acid substrates, leading to the formation of the desired L-L dipeptide with high enantiomeric excess. nih.gov
Mild Reaction Conditions: The enzymatic reaction proceeds under mild conditions of temperature and pH, minimizing side reactions such as racemization and decomposition.
Green Chemistry: Biocatalytic processes are generally considered more environmentally friendly than traditional chemical syntheses.
The proposed mechanism for the thermolysin-catalyzed synthesis of Z-APM involves the binding of the substrates to the enzyme's active site, which contains a zinc ion that plays a crucial role in catalysis. nih.gov The enzyme facilitates the formation of the peptide bond, and the resulting Z-APM, being sparingly soluble in the aqueous reaction medium, often precipitates, driving the equilibrium towards product formation. nih.gov
Table 2: Key Parameters in Thermolysin-Catalyzed Z-APM Synthesis
| Parameter | Typical Conditions/Observations | Impact on Synthesis |
|---|---|---|
| Enzyme Source | Bacillus thermoproteolyticus | Provides the thermolysin enzyme. nih.gov |
| Substrates | N-carbobenzoxy-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe) | The building blocks for the aspartame precursor. nih.gov |
| pH | Typically neutral (pH 6-8) | Optimal for enzyme activity and stability. |
| Temperature | 40-50°C | Balances reaction rate and enzyme stability. |
| Solvent | Aqueous buffer, sometimes with organic co-solvents | Influences substrate solubility and product precipitation. |
Protecting Group Chemistry in this compound Synthesis
In the chemical synthesis of aspartame, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acid precursors. The α-amino group of aspartic acid is the primary site that requires protection.
Commonly used N-protecting groups in aspartame synthesis include:
Formyl (For) Group: This is a simple and cost-effective protecting group. N-formyl-L-aspartic acid can be readily prepared and is a common intermediate in large-scale aspartame production. The formyl group is typically removed by acid hydrolysis.
Carbobenzoxy (Cbz or Z) Group: This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. peptide.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂/Pd-C), which is a clean and efficient method. peptide.commasterorganicchemistry.com
Chiral Purity Control and Enantiomeric Excess Determination in Synthetic Routes
Maintaining the correct stereochemistry (L-L) is paramount in aspartame synthesis, as other stereoisomers (L-D, D-L, D-D) are not sweet and can impart a bitter taste. Therefore, stringent control of chiral purity and accurate determination of enantiomeric excess (e.e.) are critical.
Control of Chiral Purity:
Starting Material Purity: The synthesis must begin with highly pure L-aspartic acid and L-phenylalanine.
Reaction Conditions: Conditions that can cause racemization, such as high temperatures and strong bases, should be avoided, particularly during the activation and coupling steps.
Enzymatic Synthesis: As discussed earlier, the use of stereoselective enzymes like thermolysin is a highly effective method for ensuring the formation of the desired L-L isomer.
Determination of Enantiomeric Excess:
Several analytical techniques are employed to determine the enantiomeric purity of aspartame and its intermediates:
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common method for separating and quantifying stereoisomers. Chiral columns containing a chiral selector that interacts differently with the enantiomers are used. Examples of CSPs used for aspartame analysis include those based on crown ethers and α-chymotrypsin. semanticscholar.orgresearchgate.net
Capillary Electrophoresis (CE): This technique offers high separation efficiency and is also used for chiral analysis. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov
Impurity Profiling and Control from Synthetic Pathways
The synthesis of aspartame can lead to the formation of several impurities that must be identified, quantified, and controlled to ensure the quality and safety of the final product.
Major Process-Related Impurities:
β-Aspartame (β-L-aspartyl-L-phenylalanine methyl ester): This is a structural isomer of aspartame where the phenylalanine methyl ester is linked to the β-carboxyl group of aspartic acid instead of the α-carboxyl group. The formation of the β-isomer is a common side reaction in chemical synthesis, particularly when using aspartic anhydride intermediates. The ratio of α- to β-isomer can be influenced by reaction conditions such as solvent and temperature.
Diketopiperazine (DKP) (3-carboxymethyl-6-benzyl-2,5-piperazinedione): This is a cyclic dipeptide formed by the intramolecular cyclization of aspartame. nih.gov DKP formation is favored under neutral to alkaline conditions and at elevated temperatures. nih.gov Its presence is undesirable as it is not sweet and represents a degradation of the desired product.
Other Impurities: These can include unreacted starting materials, byproducts from the protection and deprotection steps, and other degradation products.
Impurity Control Strategies:
Optimization of Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize the formation of β-aspartame and DKP.
Purification Techniques: Crystallization is a key step in purifying this compound and removing impurities. The different solubility properties of the α- and β-isomers can be exploited during this process.
Analytical Monitoring: In-process monitoring using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for tracking the formation of impurities and ensuring that they are removed to acceptable levels. nih.govsciex.com
Table 3: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Formation Pathway | Analytical Detection Method |
|---|---|---|---|
| β-Aspartame | Isomer of aspartame | Side reaction during peptide coupling | HPLC, LC-MS/MS |
| Diketopiperazine (DKP) | Cyclic dipeptide | Intramolecular cyclization of aspartame | HPLC, LC-MS/MS |
| L-Aspartyl-L-phenylalanine | Hydrolysis product | Hydrolysis of the methyl ester | HPLC, LC-MS/MS |
Sophisticated Analytical Characterization of Aspartame Hydrochloride
Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for the characterization of aspartame (B1666099) hydrochloride, offering non-destructive and highly detailed information on its chemical structure, conformation, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution and for assessing purity. For aspartame hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the primary structure by identifying the chemical environment of each hydrogen and carbon atom.
Crucially, NMR studies reveal significant conformational differences between aspartame and its hydrochloride salt. In the crystal structure of aspartame, the N-terminal L-Aspartyl group forms a six-membered ring through an intramolecular hydrogen bond between the carboxylate and the protonated amino terminus. researchgate.net However, in this compound, this group adopts a different conformation, featuring a weak intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the L-Phenylalanine residue. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can confirm such spatial proximities and hydrogen bonding patterns in solution, which are essential for understanding its interaction with taste receptors. oup.com
For purity analysis, quantitative NMR (qNMR) offers a direct method for determining the concentration of this compound against a high-purity internal standard. nih.gov The molar response of the hydrogen nucleus is uniform for all compounds, allowing for accurate quantification without the need for compound-specific calibration curves. nih.gov The presence of impurities or degradation products can be identified by characteristic signals that differ from the main compound's spectrum.
Table 1: Representative ¹H NMR Data for Aspartame Note: Chemical shifts for this compound may vary slightly due to protonation states.
| Proton Assignment | Chemical Shift (δ, ppm) |
| Phenylalanine aromatic-H | 7.3 |
| Phenylalanine α-H | 4.7 |
| Aspartic acid α-H | 4.6 |
| Methyl ester -OCH₃ | 3.7 |
| Phenylalanine β-CH₂ | 3.1 |
| Aspartic acid β-CH₂ | 2.8 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa These vibrations are specific to the functional groups present and their chemical environment, making these methods excellent for structural confirmation.
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. These include:
O-H stretching: A broad band from the carboxylic acid group.
N-H stretching: Bands corresponding to the protonated amine (NH₃⁺) and the amide group.
C=O stretching: Distinct, strong absorption bands for the carboxylic acid, ester, and amide carbonyl groups. The amide I band is particularly sensitive to the peptide backbone conformation.
C-O stretching: Bands associated with the ester and carboxylic acid groups.
Aromatic C=C stretching: Peaks characteristic of the phenylalanine ring.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, complementing the information from IR spectroscopy. ksu.edu.sa For this compound, Raman spectra would clearly show vibrations of the phenyl ring and the C-C backbone. researchgate.net The detailed vibrational assignments, often supported by computational methods like Density Functional Theory (DFT), allow for a comprehensive understanding of the molecule's vibrational landscape. researchgate.netresearchgate.net
Table 2: Selected Vibrational Frequencies and Assignments for Aspartame Note: Frequencies for this compound will be influenced by the protonated amine and altered hydrogen bonding.
| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |
| ~3300 | ~3300 | N-H Stretching (Amide) |
| ~3060 | ~3060 | C-H Stretching (Aromatic) |
| ~1735 | - | C=O Stretching (Ester) |
| ~1662 | ~1662 | C=O Stretching (Amide I) |
| ~1540 | - | N-H Bending (Amide II) |
| ~1213 | ~1216 | C-H In-plane Bending |
Mass spectrometry (MS) is a primary tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass. nih.gov In positive ion mode, this compound would be expected to show a prominent ion corresponding to the protonated aspartame molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 295.13.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing a structural fingerprint. The fragmentation patterns of aspartame are well-studied and involve characteristic losses corresponding to different parts of the molecule. researchgate.netresearchgate.net The elucidation of these fragmentation pathways is crucial for confirming the identity of the compound in complex matrices and for identifying its degradation products. researchgate.netresearchgate.net
Table 3: Key Mass Spectrometry Fragments for Aspartame
| m/z (approx.) | Proposed Fragment Ion/Neutral Loss |
| 295.13 | [M+H]⁺ (Protonated Aspartame) |
| 263.10 | [M+H - CH₃OH]⁺ (Loss of methanol) |
| 180.08 | [Phe-OMe+H]⁺ (Phenylalanine methyl ester fragment) |
| 166.09 | [Asp-Phe - CO₂ - OMe]⁺ |
| 147.08 | [Phe-H]⁺ (Phenylalanine fragment) |
| 134.05 | [Asp+H]⁺ (Aspartic acid fragment) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from ground to excited states. rsc.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group of the phenylalanine residue. researchgate.net This aromatic ring acts as a chromophore, a functional group that absorbs light in the UV-Vis region. uobabylon.edu.iq
The primary application of UV-Vis spectroscopy for this compound is quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org By measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 257 nm for the phenyl group, the concentration of this compound in a solution can be accurately determined. nih.gov This method is widely used in quality control for quantifying the compound in various samples. nih.govresearchgate.net
Table 4: UV-Vis Absorption Data for Aspartame
| Parameter | Value | Description |
| λmax | ~257 nm | Wavelength of maximum absorbance, attributed to the π → π* transition of the aromatic ring. |
| Molar Absorptivity (ε) | Varies with solvent | A measure of how strongly the molecule absorbs light at a given wavelength. |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound possesses two chiral centers (at the α-carbons of both amino acid residues), it is optically active and thus amenable to analysis by CD spectroscopy.
CD spectroscopy is exceptionally sensitive to the secondary and tertiary structure of molecules. nih.gov While most commonly applied to large biomolecules, it can also provide valuable information on the conformation of smaller molecules like dipeptides. The CD spectrum provides a fingerprint of the molecule's three-dimensional structure in solution. Any changes in the peptide backbone conformation or the relative orientation of the chiral centers and the aromatic chromophore would result in significant changes in the CD spectrum. nih.gov This makes CD an ideal tool for studying conformational changes of this compound induced by factors such as pH, temperature, or solvent, which could influence its functional properties.
Chromatographic Techniques for Separation and Purity Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for assessing purity, identifying and quantifying impurities, and analyzing degradation products.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov
Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a non-polar stationary phase (like C18) and a polar mobile phase, such as a buffered mixture of water and acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net this compound and its potential impurities are separated based on their relative hydrophobicity. Detection is most often achieved using a UV detector set at the λmax of the phenyl chromophore (~257 nm), providing high sensitivity and selectivity. nih.gov The retention time under specific conditions is a characteristic identifier for the compound, while the peak area is used for quantification. nih.gov HPLC methods can be optimized to resolve aspartame from its degradation products, such as diketopiperazine, aspartyl-phenylalanine, and β-aspartame. researchgate.netnih.gov
Table 5: Example HPLC Conditions for Aspartame Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of phosphate (B84403) buffer (e.g., pH 3.0-4.5) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254-257 nm |
| Injection Volume | 10-20 µL |
| Approx. Retention Time | ~7 min (highly dependent on exact conditions) |
High-Performance Liquid Chromatography (HPLC) Methodologies and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of aspartame. Isocratic reversed-phase HPLC methods are commonly developed and validated to ensure accuracy, precision, and reliability. researchgate.net A typical method involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. researchgate.netekb.eg Validation of these methods is performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
One validated method utilizes a C18 column with a mobile phase of water/acetonitrile (80:20 v/v) at a flow rate of 1 mL/min and UV detection at 208 nm. researchgate.net This method demonstrated linearity over a concentration range of 10-50 μg/mL with a correlation coefficient (r²) of 0.99801. researchgate.net The precision of HPLC methods is often evaluated by repeatability, with relative standard deviation (RSD) values typically less than 2%. ekb.eg Recovery studies are also conducted to determine the accuracy of the method. ekb.egcurresweb.com For more complex matrices, sample preparation steps such as solid-phase extraction, liquid-liquid extraction, or steam distillation may be required. youngin.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | C18 (e.g., Welchrom C18, 4.6 x 250 mm, 5µm) | researchgate.netekb.eg |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v) | ekb.eg |
| Flow Rate | 1 mL/min | researchgate.netekb.eg |
| Detection Wavelength | 217 nm or 226 nm | ekb.eg |
| Linearity (r²) | >0.999 | ekb.eg |
| Precision (%RSD) | <2% | ekb.eg |
Gas Chromatography (GC) and GC-MS Applications for Volatile Components
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile compounds. chemrxiv.org While aspartame itself is not sufficiently volatile for direct GC analysis, these techniques are employed to investigate its thermal decomposition products. s-prep.com Pyrolysis GC-MS can be used to study the degradation profile of aspartame at elevated temperatures. s-prep.com For instance, when heated to 300°C, aspartame is known to decompose, yielding major products such as N-formyl-L-phenylalanine methyl ester. s-prep.com
The GC-MS system separates the volatile decomposition products in the gas chromatograph, and the mass spectrometer provides identification based on their mass-to-charge ratio. This is crucial for understanding the stability of this compound under various processing and storage conditions. The choice of the GC column, such as a HP-5MS, and the temperature program are critical parameters for achieving good separation of the degradation products. s-prep.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) | s-prep.com |
| Pyrolysis Temperature | 300°C | s-prep.com |
| GC Column | HP-5MS (30m X 0.25mm) | s-prep.com |
| Injector Temperature | 325°C | s-prep.com |
| Major Decomposition Product | N-formyl-L-phenylalanine methyl ester | s-prep.com |
Supercritical Fluid Chromatography (SFC) Investigations
Supercritical Fluid Chromatography (SFC) has emerged as a green analytical technique with significant advantages for pharmaceutical analysis. twistingmemoirs.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier. researchgate.net This technique offers faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.com SFC is particularly well-suited for the analysis of chiral compounds and can be a powerful tool for impurity profiling and stability studies. twistingmemoirs.com
While specific applications of SFC for the detailed analysis of this compound are not extensively documented in the provided context, the principles of the technique suggest its potential utility. The ability of SFC to operate at lower temperatures compared to GC makes it suitable for thermally labile compounds. twistingmemoirs.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities for sensitive and selective analysis. nih.gov
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov This method is particularly effective for charged molecules like this compound. Capillary Zone Electrophoresis (CZE), the most common mode of CE, has been successfully applied for the rapid and simultaneous determination of aspartame along with other artificial sweeteners. nih.govmtak.hu
A developed CZE method for sweetener analysis utilized a fused uncoated silica (B1680970) capillary with UV detection. nih.gov The background electrolyte, applied voltage, and injection parameters are optimized to achieve efficient separation in a short time, often in under a minute. nih.gov Method validation for CE includes assessment of linearity, limit of detection, precision, and recovery. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Capillary | Fused uncoated silica | nih.gov |
| Background Electrolyte | 45 mmol L⁻¹ 2-amino-2-(hydroxymethyl)-1,3-propanediol and 15 mmol L⁻¹ benzoic acid (pH 8.4) | nih.gov |
| Voltage | -30 kV | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Separation Time | < 1 minute | nih.gov |
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This information is fundamental to understanding the physicochemical properties of a compound, including its stability, solubility, and bioavailability. rjptonline.org Both single-crystal X-ray diffraction and powder X-ray diffraction are crucial in the solid-state characterization of this compound.
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Architecture
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the molecular structure and crystal packing of a compound. mdpi.com A study on the hydrochloride salt of aspartame revealed its crystal and molecular structure at 120 K. researchgate.net The analysis showed that this compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). researchgate.net The unit cell dimensions were determined to be a = 6.768(1) Å, b = 9.796(1) Å, and c = 26.520(3) Å. researchgate.net
The crystal structure revealed that the N-terminal L-Asp group adopts a different conformation compared to aspartame itself, with a weak intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the L-Phe residue. researchgate.net The L-Phe methyl ester moiety, however, is structurally similar in both the hydrochloride salt and the free base. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2(1)2(1)2(1) | researchgate.net |
| a (Å) | 6.768(1) | researchgate.net |
| b (Å) | 9.796(1) | researchgate.net |
| c (Å) | 26.520(3) | researchgate.net |
| Temperature (K) | 120 | researchgate.net |
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. nih.gov It is widely used in the pharmaceutical industry to identify crystalline phases, investigate polymorphism, and quantify amorphous content. rigaku.comuny.ac.id Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly impact the properties of a drug substance. rigaku.com PXRD patterns are unique to each crystalline form and serve as a fingerprint for identification. rigaku.com
PXRD is also employed to study the solid-state stability of compounds like aspartame, including its hydration and dehydration behavior. researchgate.netnih.gov For instance, variable temperature PXRD can be used to monitor solid-state reactions, such as the conversion of aspartame hemihydrate to its anhydrous form upon heating. nih.gov Furthermore, PXRD can be used to detect and quantify the amount of amorphous content within a crystalline sample, which is critical as amorphous forms can have different stability and dissolution properties. americanpharmaceuticalreview.com The presence of a broad "halo" in the diffractogram is indicative of amorphous material. americanpharmaceuticalreview.com
Advanced Titrimetric and Electrochemical Methods
Advanced titrimetric and electrochemical methods are pivotal in the comprehensive characterization of ionizable pharmaceutical compounds like this compound. These techniques provide critical data on acid-base properties, redox activity, and interaction with metal ions, which are fundamental to understanding its chemical behavior.
Potentiometric Titration for Acid-Base Characterization
Potentiometric titration is a highly accurate analytical method used to determine the concentration of an acidic or basic substance. For this compound, this technique is essential for quantifying the compound and characterizing its acid-base equilibria in solution. The molecule contains two ionizable functional groups: a carboxylic acid and an amino group, which become protonated in the hydrochloride salt form.
The titration involves monitoring the potential of a suitable indicator electrode, such as a glass pH electrode, against a reference electrode as a titrant (typically a strong base like NaOH) is added incrementally. The resulting titration curve, a plot of potential or pH versus the volume of titrant added, exhibits distinct inflection points corresponding to the neutralization of the acidic protons.
The pKa values, which represent the dissociation constants of the ionizable groups, can be determined from this curve. For aspartame, the pKa values have been potentiometrically measured as approximately 3.19 for the carboxylic acid group and 7.87 for the amino group. researchgate.net These values are crucial for understanding the pH-dependent stability and degradation pathways of the molecule in aqueous solutions. researchgate.net The method's precision allows for its use in assays of active pharmaceutical ingredients (APIs) and intermediates. americanpharmaceuticalreview.com
Table 1: Potentiometrically Determined pKa Values for Aspartame This table is interactive. You can sort and filter the data.
| Ionizable Group | pKa Value |
|---|---|
| Carboxylic Acid | 3.19 |
| Amino Group | 7.87 |
Data sourced from potentiometric measurements of aspartame, which are structurally relevant for this compound. researchgate.net
Voltammetric Techniques for Redox Behavior and Metal Complexation
Voltammetric methods are electrochemical techniques that measure the current response of an electroactive substance to an applied potential. These methods are valuable for investigating the redox (reduction-oxidation) behavior of this compound and its potential to form complexes with metal ions.
Differential Pulse Voltammetry (DPV) has been successfully employed for the determination of aspartame. researchgate.net In one study, an anodically pretreated boron-doped diamond (AP-BDD) electrode was used, which demonstrated a well-defined oxidation peak for aspartame. researchgate.net The separation of oxidation peak potentials allows for simultaneous determination with other substances, highlighting the technique's selectivity. researchgate.net The redox process provides insight into the molecule's susceptibility to oxidation, a key factor in its stability and compatibility with other compounds.
The detection limits achieved through these methods are typically in the micromolar range, demonstrating high sensitivity. researchgate.net The ability of the dipeptide structure to coordinate with metal ions can also be investigated using voltammetry, as complexation often shifts the redox potentials or introduces new electrochemical signals.
Table 2: Voltammetric Parameters for Aspartame Determination This table is interactive. You can sort and filter the data.
| Technique | Electrode | Supporting Electrolyte | Detection Limit (µmol L⁻¹) |
|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Anodically Pretreated Boron-Doped Diamond (AP-BDD) | 0.30 mol L⁻¹ H₂SO₄ | 1.60 |
Data from a study on the simultaneous determination of aspartame and acesulfame-K. researchgate.net
Thermal Analysis Techniques Applied to this compound Chemical Transformations
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable information about its thermal stability, decomposition pathways, and thermodynamic properties.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Product Formation
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. TGA is instrumental in determining the thermal stability and decomposition profile of this compound.
A typical TGA curve for aspartame shows several mass loss stages. mdpi.comnih.gov An initial mass loss at lower temperatures (e.g., 65-100°C) is generally attributed to the loss of absorbed or bound water. mdpi.com The major decomposition stage for aspartame occurs at higher temperatures (e.g., 150-200°C), which corresponds to the intramolecular cyclization of the molecule. nih.gov This process involves the loss of methanol to form the primary degradation product, 3-(carboxymethyl)-6-benzyl-2,5-diketopiperazine (DKP). researchgate.netmdpi.comnih.gov Subsequent mass loss at even higher temperatures indicates the further degradation of DKP. mdpi.comnetzsch.com
By conducting TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition process can be calculated using models like the Flynn-Wall-Ozawa (FWO) method. nih.govresearchgate.net For the dehydration process of aspartame hemihydrate, an activation energy of approximately 218 kJ/mol has been reported. nih.govresearchgate.net This kinetic data is essential for predicting the thermal lifetime and stability of the compound.
Table 3: TGA Decomposition Stages of Aspartame This table is interactive. You can sort and filter the data.
| Temperature Range (°C) | Mass Loss (%) | Attributed Process |
|---|---|---|
| 30 - 150 | ~3.2 | Dehydration (loss of absorbed and hydration water) |
| 150 - 200 | ~13.2 | Intramolecular cyclization (loss of methanol, DKP formation) |
| > 200 | Variable | Decomposition of DKP |
Data is for aspartame hemihydrate, which serves as a model for the thermal behavior of the core aspartame structure. mdpi.comnih.gov
Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Analyses of Transformations
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlnih.gov DSC is used to detect physical and chemical transformations that involve a change in enthalpy, such as melting, crystallization, and decomposition.
The DSC thermogram of aspartame reveals a series of endothermic and exothermic events. nih.gov Endothermic peaks are typically observed for the evaporation of water, the formation of diketopiperazine (DKP) via intramolecular cyclization, and the melting of the formed DKP. nih.govresearchgate.net For instance, events have been noted around 173°C (DKP formation) and 232-248°C (melting of DKP). mdpi.comnih.govnetzsch.com An exothermic peak may also be present, which can be attributed to the crystallization of amorphous aspartame that forms upon dehydration. nih.govresearchgate.net
The area under a DSC peak is directly proportional to the enthalpy change (ΔH) associated with the transition. nih.gov This allows for the quantitative determination of the energy absorbed or released during these transformations. These enthalpic and entropic data are fundamental thermodynamic parameters that characterize the stability and transformation energetics of this compound.
Table 4: DSC Thermal Events for Aspartame This table is interactive. You can sort and filter the data.
| Peak Temperature (°C) | Transition Type | Description |
|---|---|---|
| ~111 | Endothermic | Dehydration of hemihydrate |
| ~122 | Exothermic | Crystallization of amorphous aspartame |
| ~173 | Endothermic | DKP formation via intramolecular cyclization |
| ~232-248 | Endothermic | Melting of formed DKP |
Data is for aspartame hemihydrate, illustrating the characteristic thermal transitions. nih.govnetzsch.com
Chemical Stability, Degradation Pathways, and Reaction Kinetics of Aspartame Hydrochloride
Hydrolytic Degradation Mechanisms of Aspartame (B1666099) Hydrochloride
The presence of moisture is a critical factor in the stability of aspartame and its hydrochloride salt, initiating hydrolytic reactions that lead to a loss of its characteristic sweetness. nih.gov These reactions involve the cleavage of the methyl ester bond and the central peptide bond, as well as intramolecular cyclization.
The rate of hydrolytic degradation of aspartame hydrochloride in aqueous solutions is profoundly influenced by pH. The degradation generally follows pseudo-first-order kinetics. researchgate.net The relationship between pH and the degradation rate constant generates a characteristic U-shaped profile, indicating maximum stability in the acidic pH range. researchgate.net
Aspartame is most stable in solutions with a pH between 3.5 and 5. researchgate.net Maximum stability is frequently reported at approximately pH 4.3, where its half-life at room temperature can be nearly 300 days. nih.govresearchgate.net Outside of this optimal range, both acid- and base-catalyzed hydrolysis reactions accelerate the degradation process significantly. researchgate.net For instance, at pH 7, the half-life shortens to only a few days. researchgate.net The degradation rate is also influenced by the type and concentration of buffer salts present in the solution, with higher buffer concentrations generally increasing the rate of loss. researchgate.net
The activation energy for the degradation of aspartame varies with pH and moisture content, with reported values ranging from 14 to 36 kcal/mole. researchgate.net This variance underscores the different mechanisms and transition states involved in acid- versus base-catalyzed degradation pathways.
Interactive Data Table: pH-Dependent Stability of Aspartame
| pH Value | Relative Stability | Half-Life (Approximate at 25°C) | Primary Degradation Catalyst |
| < 3 | Decreasing | Days to Weeks | Acid-catalyzed hydrolysis |
| 3.5 - 5.0 | Maximum | > 200 days | Minimal catalysis |
| 6.0 - 7.0 | Decreasing | Days | Base-catalyzed hydrolysis & cyclization |
| > 7.0 | Minimum | Hours to Days | Base-catalyzed hydrolysis & cyclization |
From a chemical kinetics standpoint, the hydrolysis of this compound can be catalyzed by certain proteases. The specificity of these enzymes dictates their ability to act on the substrate. For example, α-chymotrypsin is a serine protease that selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids, including phenylalanine. sigmaaldrich.com Since aspartame is an aspartyl-phenylalanine methyl ester, the amide linkage is a target for chymotrypsin-catalyzed hydrolysis.
The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model. The catalytic mechanism for serine proteases like chymotrypsin (B1334515) involves a two-step process: a rapid acylation step to form an acyl-enzyme intermediate, followed by a slower, rate-limiting deacylation step where water attacks the intermediate to release the cleaved peptide and regenerate the free enzyme. rsc.org
The optimal conditions for α-chymotrypsin activity are a pH of approximately 7.8 and a temperature of 50°C. sigmaaldrich.com The rate of hydrolysis would be dependent on substrate concentration, enzyme concentration, and environmental factors. While the industrial use of enzymes like thermolysin focuses on the synthesis of aspartame's precursor, the principles of enzyme kinetics suggest that proteases with specificity for phenylalanine linkages can effectively catalyze its hydrolytic breakdown. acs.orgnih.gov Studies on the interaction between aspartame stereoisomers and immobilized α-chymotrypsin confirm that the aspartyl-phenylalanine amide linkage is a key factor in the binding to the enzyme's active site. nih.gov
The hydrolytic degradation of this compound yields several key products, with their relative concentrations being highly dependent on the pH of the solution. researchgate.net The two primary degradation pathways are the hydrolysis of the methyl ester and the intramolecular cyclization to form a diketopiperazine derivative.
The main decomposition products identified are α-aspartyl-phenylalanine (α-AP) and 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP). nih.govresearchgate.net The formation of these products is pH-dependent: as the pH increases, the concentration of DKP tends to increase while the concentration of α-AP decreases. researchgate.net
Under acidic conditions (pH < 5.2): The primary degradation pathway is the hydrolysis of the peptide bond, leading to the formation of its constituent amino acids. Products identified in this range include α-aspartylphenylalanine (α-AP), phenylalanine methyl ester (PME), β-aspartame, and β-aspartylphenylalanine. researchgate.net
Under neutral to alkaline conditions (pH > 5.2): Intramolecular cyclization becomes the dominant degradation pathway. The amino group of the aspartic acid moiety attacks the carbonyl carbon of the phenylalanine methyl ester, leading to the formation of DKP and the elimination of methanol (B129727). nih.govresearchgate.net
Under strongly alkaline conditions (e.g., pH 12): Hydrolysis of the methyl ester is the favored reaction, resulting in α-aspartyl-phenylalanine as the major degradation product.
Interactive Data Table: Major Hydrolytic Degradation Products of this compound
| Degradation Product | Chemical Name | Formation Conditions (pH) |
| DKP | 5-benzyl-3,6-dioxo-2-piperazineacetic acid | Favored at neutral to alkaline pH (>5.2) |
| α-AP | α-L-Aspartyl-L-phenylalanine | Favored at strongly alkaline pH; also formed at acidic pH |
| PME | L-Phenylalanine methyl ester | Formed under acidic conditions (<5.2) |
| β-Aspartame | β-L-Aspartyl-L-phenylalanine methyl ester | Formed under acidic conditions (<5.2) |
| β-AP | β-L-Aspartyl-L-phenylalanine | Formed under acidic conditions (<5.2) |
| Methanol | Methanol | Byproduct of DKP formation and ester hydrolysis |
Thermal Degradation Processes of this compound
Elevated temperatures can induce the degradation of this compound, even in a dry state, through pyrolysis. This makes it generally unsuitable for applications involving high heat, such as baking. researchgate.net
The thermal decomposition of this compound occurs in a series of steps that can be characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Dehydration: The initial mass loss observed at temperatures between 25°C and approximately 128°C is attributed to the release of absorbed and hydration water. nih.gov
Methanol Elimination and Cyclization: A significant degradation event occurs at temperatures around 173-187°C. nih.gov This step involves the intramolecular cyclization of the molecule, which leads to the elimination of methanol and the formation of the more stable diketopiperazine (DKP) ring structure. nih.gov
Melting of DKP: The DKP formed in the previous step typically melts at a higher temperature, observed as an endothermic event around 232-248°C. nih.gov
Further Decomposition: At higher temperatures, typically above 300°C, the diketopiperazine structure undergoes further decomposition. nih.gov The gaseous products released during this final stage of pyrolysis have been identified as carbon dioxide and ammonia. nih.gov
The kinetics of thermal degradation can be modeled to predict the stability of this compound under various temperature conditions. Studies conducted in the temperature range of 70–100°C in aqueous solutions have shown that the degradation follows first-order rate constants. researchgate.net
The activation energy (Ea) is a key parameter in these kinetic models. For thermal degradation in solution, activation energies have been reported in the range of 14–20 kcal/mole. researchgate.net For the degradation in low to intermediate moisture systems, the activation energy has been found to be between 23 and 36 kcal/mole. researchgate.net Isothermal thermogravimetry has been employed to study the kinetics of thermal decomposition, allowing for the calculation of kinetic parameters that describe the rate of mass loss as a function of temperature. letstalkacademy.com These models are essential for predicting the shelf-life and stability of products containing the compound when subjected to thermal processing.
Photolytic Degradation of this compound
While specific studies on the photolytic degradation of this compound are limited, research on its parent compound, aspartame, provides significant insights into its behavior upon exposure to light. Light illumination has been shown to significantly accelerate the degradation of aspartame in aqueous solutions. fao.org The rate of this degradation is influenced by the intensity of the light, with higher intensities leading to greater degradation. fao.org
The photodecomposition rate of aspartame is also dependent on the pH of the solution. The fastest degradation has been observed at a neutral pH of 7.0, followed by pH 4.0 and pH 6.0. fao.org The presence of certain substances can also act as photosensitizers, significantly accelerating the decomposition of aspartame. For instance, ingredients commonly found in soft drinks can act as photosensitizers, leading to a degradation rate up to tenfold faster than in buffered solutions. nih.gov Riboflavin and methylene (B1212753) blue have also been identified as effective photosensitizers at pH 7. fao.org
Wavelength-Dependent Photoreactivity and Quantum Yields
Identification of Photodegradation Products
The photolytic transformation of aspartame results in the formation of several degradation products. Qualitative analysis of aspartame's photodegradation under simulated sunlight has revealed the formation of six phototransformation products, including three that had not been previously described. nih.gov Some of these identified photoproducts, including novel phenolic derivatives, may be more harmful than the parent compound. nih.gov
While a comprehensive list of all photolytic degradation products of this compound is not available, studies on aspartame have identified several key degradants. The primary degradation products of aspartame in various conditions include 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP), aspartyl-phenylalanine, and phenylalanine. nih.gov Under acidic conditions (pH 2 to 6), L-phenylalanine methyl ester is a major degradation product. thaiscience.info At neutral to basic pH (pH 7 to 10), diketopiperazine is the most pronounced degradation product, while at a highly basic pH of 12, L-aspartyl-phenylalanine is the major product detected. thaiscience.info
Oxidative and Reductive Degradation of this compound
The susceptibility of this compound to oxidative and reductive processes is another important aspect of its chemical stability.
Oxidative Stress Inducers and Reaction Mechanisms
Aspartame has been shown to induce oxidative stress in biological systems. nih.gov This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. nih.gov ROS, such as hydroxyl radicals and superoxide (B77818) anions, can cause damage to cellular components. nih.gov The metabolism of aspartame to phenylalanine, aspartic acid, and methanol is a key aspect of its biological activity. caymanchem.com
The oxidation of aspartame by diperiodatocuprate(III) (DPC) in an aqueous alkaline medium has been studied, revealing a 1:6 stoichiometry between aspartame and DPC. researchgate.net The reaction kinetics are complex, with the reaction order being less than one with respect to both the hydroxide (B78521) ion and aspartame concentrations, and a first-order dependence on the catalyst, Ru(III), and DPC. researchgate.net
Reductive Pathways and Product Analysis
Information specifically detailing the reductive degradation pathways and resulting products of this compound is scarce in the scientific literature. General degradation of aspartame involves hydrolysis of the ester and amide bonds. pearson.com
Influence of Chemical Environment on Stability (e.g., presence of other chemical species, solvents, ionic strength)
The chemical environment surrounding this compound plays a crucial role in its stability. The decomposition of this compound is influenced by pH and temperature. researchgate.net The main decomposition products in aqueous solutions are α-aspartyl-phenylalanine and diketopiperazine. researchgate.net The concentration of diketopiperazine increases with increasing pH, while the concentration of aspartyl-phenylalanine decreases. researchgate.net The optimal pH for the stability of this compound is in the range of 2.5 to 4.5. researchgate.net
The presence of other chemical species can also affect stability. An addition of citric acid impacts stability in a manner corresponding to the resulting shift in pH. researchgate.net Higher concentrations of sucrose (B13894) have been found to have a favorable effect on the stability of this compound. researchgate.net
The type of solvent also influences degradation. The degradation rate of aspartame increases as the dielectric constant of the solvent mixture (water:methanol, water:ethanol, and water:glycerine) decreases. nih.gov Therefore, replacing water with solvents of a lower dielectric constant does not enhance the stability of aspartame in aqueous solutions. nih.gov
Interestingly, the ionic strength of the solution, within the tested ranges, did not appear to significantly affect the stability of this compound. researchgate.net
Chemical Reactivity and Derivatization of Aspartame Hydrochloride
Nucleophilic and Electrophilic Reactivity of Aspartame (B1666099) Hydrochloride
The chemical structure of aspartame hydrochloride dictates its reactivity towards both nucleophiles and electrophiles. The protonated amine group and the carboxylic acid group are key centers of reactivity. The lone pair of electrons on the nitrogen atom of the free amine (in the non-salt form) and the oxygen atoms of the carboxyl and ester groups allow the molecule to act as a nucleophile. masterorganicchemistry.com Conversely, the carbonyl carbons of the ester, amide, and carboxylic acid moieties are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comaccessscience.com
Esterification and Amidation Reactions of this compound
The carboxylic acid and methyl ester groups of this compound are susceptible to esterification and amidation reactions, respectively. The free carboxylic acid group of the aspartyl residue can undergo esterification with various alcohols under acidic catalysis. Conversely, the methyl ester of the phenylalanine residue can be hydrolyzed under acidic or basic conditions, a reaction that represents the reverse of esterification. pearson.comoit.edu
Transesterification of the methyl ester is also a notable reaction. For instance, dipeptide alkyl esters can be converted to the corresponding methyl ester by a gentle transesterification in anhydrous methanol (B129727) in the presence of an alkali metal alcoholate catalyst, such as sodium methanolate. google.com This process is crucial in certain synthetic routes for aspartame. google.com
Cyclization Reactions and Intramolecular Rearrangements (e.g., diketopiperazine formation)
One of the most significant intramolecular reactions of aspartame is its cyclization to form a diketopiperazine (DKP), specifically 3-benzyl-6-carboxymethyl-2,5-diketopiperazine. nih.govgoogle.com This reaction involves the intramolecular aminolysis of the methyl ester by the terminal amino group, resulting in the elimination of methanol and the formation of a stable six-membered ring.
This cyclization is favored under neutral and alkaline conditions, as well as upon heating. nih.govnih.gov For example, the cyclization of aspartame has been studied in organic solvents like dimethylsulfoxide (DMSO) at elevated temperatures (e.g., 80 °C), yielding the diketopiperazine in high yield. nih.govresearchgate.net The formation of DKP is a primary degradation pathway for aspartame in aqueous solutions, particularly in the pH range where the free amino group is more nucleophilic. nih.gov The stability of aspartame in aqueous solution is greatest at a pH of approximately 4.3. nih.govacs.org
Under mildly acidic and neutral pH conditions, in addition to diketopiperazine formation, the formation of the β-isomer of aspartame (β-L-aspartyl-L-phenylalanine methyl ester) can also occur. studylib.net
Metal Ion Complexation Studies with this compound (Purely Chemical Complexation and Coordination Chemistry)
Aspartame, with its multiple potential donor atoms (the carboxylate oxygen, the amine nitrogen, and the amide oxygen and nitrogen), can act as a ligand to form complexes with various metal ions. The hydrochloride salt form can influence the protonation state of these donor sites and thus the complexation behavior.
Studies have investigated the complexation of aspartame with divalent metal ions such as Cu(II), Ni(II), and Zn(II). nih.govresearchgate.net The stoichiometry of these complexes in aqueous medium is often found to be 1:2 (metal:ligand). nih.govresearchgate.net The stability of these complexes can be quantified by their stability constants (log β).
Potentiometric pH titration is a common method used to determine the stability constants of metal complexes. scirp.org For ternary complexes involving Zn(II), aspartame, and another ligand like an amino acid, stability constants have also been determined. The relative stabilities of these ternary complexes can be compared to the corresponding binary complexes.
| Metal Ion | Stoichiometry (Metal:Ligand) | log β | Reference |
|---|---|---|---|
| Ni(II) | 1:2 | 6.52 | nih.govresearchgate.net |
| Zn(II) | 1:2 | 3.70 | nih.govresearchgate.net |
| Zn(II) (with Phenylalanine) | 1:1:1 | 8.74 |
Spectroscopic techniques such as UV-Vis spectroscopy and electrochemical methods like voltammetry are employed to study the coordination modes of metal-aspartame complexes. nih.govresearchgate.netresearchgate.net Electronic spectra can help determine the stoichiometry of the complexes in solution. nih.govresearchgate.net
Electrochemical studies have shown that the presence of aspartame influences the reduction potentials of metal ions. For example, the Ni(II)-aspartame complex is reduced at a more positive potential than hydrated Ni(II) ions. nih.govresearchgate.net In the case of Cu(II), the reduction can occur in stages, and with increasing aspartame concentration, a Cu(II)L₂ complex is formed that reduces in a single stage. nih.govresearchgate.net These electrochemical behaviors provide insights into the nature of the metal-ligand interactions. nih.gov
Polymerization and Oligomerization Tendencies of this compound
Aspartame itself does not typically undergo direct polymerization. However, derivatives of aspartame, particularly its cyclized form, diketopiperazine, can be utilized as monomers for the synthesis of polymers. An aspartame-based AB-type diketopiperazine monomer has been synthesized and used in the polycondensation of high molecular weight homo-polyamides. nih.govresearchgate.net
The process involves the synthesis of the diketopiperazine from aspartame, followed by its polymerization to form polyamides. researchgate.net These polymers, derived from a renewable resource like aspartame, can exhibit interesting properties such as self-assembly into various morphologies depending on the solvent system. nih.govresearchgate.net The rigid structure of the diketopiperazine unit can impart high heat resistance to the resulting polymers. researchgate.net
Synthesis of Novel this compound Derivatives for Chemical Probing and Characterization
The development of novel chemical probes derived from bioactive molecules is a cornerstone of chemical biology, enabling the precise investigation of molecular interactions and biological functions. In the context of aspartame, the synthesis of derivatives is crucial for elucidating its interaction with the sweet taste receptor, a heterodimeric G protein-coupled receptor comprised of T1R2 and T1R3 subunits. Photoaffinity labeling, in particular, stands out as a powerful technique for covalently tagging binding sites, thereby providing direct evidence of ligand-receptor interactions. This section details the synthesis of a photoreactive aspartame derivative designed for such chemical probing studies.
The strategy involves incorporating a photophore—a small, photoactivatable functional group—into the aspartame structure. The trifluoromethylphenyldiazirine group is an ideal photophore due to its small size, which minimizes steric hindrance, and its ability to form a highly reactive carbene upon UV irradiation, leading to efficient covalent bond formation with nearby amino acid residues in the binding pocket of the receptor.
Research has shown that substitutions on the phenylalanine aromatic ring of aspartame significantly affect its sweetness. While modifications at the 4-position tend to diminish or abolish the sweet taste, substitutions at the 2- and 3-positions are better tolerated. scispace.com To create an effective chemical probe that retains biological activity, a derivative was synthesized featuring a 2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl] substituent on the phenylalanine moiety. This design preserves the essential structural features required for receptor binding and activation.
The multi-step synthesis of this novel photoreactive aspartame derivative, L-α-Aspartyl-{2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]}-L-phenylalanine methyl ester, is outlined below. The process begins with the preparation of the modified phenylalanine analog, which is then coupled with a protected aspartic acid unit, followed by deprotection to yield the final compound, which can be converted to its hydrochloride salt for enhanced stability and solubility.
The synthetic pathway, as detailed by Sakurai et al. (2014), involves a series of carefully controlled reactions to build the complex molecule. researchgate.netresearchgate.net The key steps include the formylation of the diazirine-substituted benzene (B151609) ring, reduction to an alcohol, conversion to a bromide, and subsequent asymmetric alkylation to introduce the amino acid backbone. This is followed by esterification and peptide coupling with a protected aspartic acid derivative. The final step involves the removal of the protecting groups to yield the photoreactive aspartame analog.
The characterization of the final compound and its intermediates is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their chemical structures and purity. The retention of biological activity is a critical aspect of the probe's design, and sensory evaluation has indicated that the synthesized derivative maintains a sweet potency comparable to sucrose (B13894), validating its utility for probing the sweet taste receptor. researchgate.net
Research Findings: Synthesis and Characterization
The table below summarizes the key stages and intermediates in the synthesis of the photoreactive aspartame derivative.
| Step | Intermediate/Product | Synthetic Transformation | Reagents and Conditions |
| 1 | 2-Methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | Formylation of the aromatic ring | Cl₂CHOMe, TiCl₄, 0 °C, 1 h |
| 2 | {2-Methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol | Reduction of aldehyde to alcohol | NaBH₄, EtOH, rt, 4 h |
| 3 | 1-(Bromomethyl)-2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene | Conversion of alcohol to bromide | CBr₄, Ph₃P, CH₂Cl₂, rt, 4 h |
| 4 | Protected Photoreactive Phenylalanine Analog | Asymmetric alkylation | Phosphazene base BTPP, chiral phase-transfer catalyst, CH₂Cl₂, -78 °C, 8 h |
| 5 | Photoreactive Phenylalanine Methyl Ester | Esterification and Deprotection | 1. TFA, 0 °C, 2 h; 2. SOCl₂, MeOH, rt, 8 h |
| 6 | Protected Dipeptide | Peptide coupling | N-Boc-L-Asp(OtBu)OSu, (i-Pr)₂NEt, THF, rt, 8 h |
| 7 | Photoreactive Aspartame Derivative | Final Deprotection | TFA, 0 °C, 3 h |
This systematic approach provides a robust framework for generating sophisticated molecular tools. The successful synthesis of this diazirine-containing aspartame derivative offers a valuable probe for detailed structural and functional studies of the sweet taste receptor, paving the way for a deeper understanding of the molecular basis of taste perception.
Computational Chemistry and Molecular Modeling of Aspartame Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of Aspartame (B1666099) Hydrochloride. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a standard and versatile method in quantum chemistry for studying pharmaceutical molecules. sphinxsai.comnih.gov It calculates molecular properties based on the determination of the molecule's electron density, offering a balance between computational cost and accuracy. longdom.org For Aspartame Hydrochloride, DFT calculations can elucidate a range of molecular properties.
DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are frequently used to optimize the molecular geometry, i.e., to find the most stable arrangement of atoms in the molecule. sphinxsai.com Starting from an initial geometry, such as one derived from X-ray crystallography data for this compound dihydrate, the DFT calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. nih.govresearchgate.net
These optimized geometries provide key structural parameters. For the related molecule aspartame, DFT calculations have been used to determine bond lengths such as C-C, C-H, C-N, and C-O. sphinxsai.com Similar calculations for this compound would reveal how protonation at the N-terminus affects the geometry of the L-Asp group and its interaction with the L-Phe methyl ester moiety. nih.gov
Beyond geometry, DFT is used to calculate critical molecular-level descriptors that help predict reactivity. nih.gov These include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Atomic Charge Distributions: This reveals the distribution of electrons across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution from the perspective of an approaching reactant, visually identifying regions prone to electrophilic and nucleophilic attack. sphinxsai.com
These parameters, derived from DFT, are essential for understanding the molecule's interaction with other molecules, such as receptors or reactants in a chemical transformation. nih.govmdpi.com
Table 1: Representative Molecular Properties of Aspartame Derivable from DFT Calculations This table is illustrative of the types of data generated by DFT calculations, based on studies of the parent aspartame molecule.
| Property | Typical Calculated Value (Example) | Significance |
| HOMO Energy | -0.25 eV | Relates to electron-donating ability |
| LUMO Energy | -0.02 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 0.23 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |
Note: The exact values for this compound would require a specific DFT calculation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, converging towards the exact solution of the Schrödinger equation as the level of theory and basis set size increase.
While computationally more demanding than DFT, ab initio methods are employed when very high accuracy is required for specific properties, such as reaction energy barriers or fine details of electronic structure. For a molecule like this compound, high-accuracy ab initio calculations could be used to:
Benchmark the results obtained from more computationally efficient DFT methods.
Calculate highly accurate interaction energies with solvent molecules or biological receptors.
Investigate excited electronic states, which is important for understanding the molecule's response to UV-Vis light.
The choice of method involves a trade-off between accuracy and computational expense. For a molecule of this size, methods like MP2 would be feasible for single-point energy calculations on a DFT-optimized geometry to obtain a more refined electronic energy.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Studies
Aspartame and its salts are highly flexible molecules, and their 3D shape is crucial for their biological function. nih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the conformational flexibility and solvation of this compound. nih.gov
In a typical MD simulation, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The simulation then tracks the trajectory of every atom over a period of nanoseconds to microseconds. This provides a dynamic picture of the molecule's behavior, revealing:
Solvation Shell Structure: MD simulations show how solvent molecules, like water, arrange themselves around the solute. It can detail the specific hydrogen bonding patterns between the polar groups of this compound (such as the carboxylic acid, amide, ester, and protonated amine) and the surrounding water molecules.
Thermodynamic Properties: By analyzing the simulation trajectory, properties like the free energy of solvation can be calculated, providing insight into the molecule's solubility. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra and validating computed structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the ¹H and ¹³C chemical shifts. sphinxsai.com The predicted chemical shifts for a given 3D structure can be compared with experimental NMR data to confirm the molecular conformation in solution. liverpool.ac.uk Any significant discrepancies between calculated and experimental shifts can indicate the presence of different conformations or specific solvent effects not captured in the calculation.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. sphinxsai.com These calculations produce a set of harmonic frequencies and their corresponding intensities. The predicted vibrational modes can be assigned to specific molecular motions, such as the stretching of C=O bonds, the bending of N-H bonds, or the vibrations of the phenyl ring. This aids in the detailed assignment of peaks in experimental IR and FT-Raman spectra. sphinxsai.com
Table 2: Illustrative Prediction of Spectroscopic Data for Aspartame Moiety This table represents the type of data obtained from computational prediction, based on studies of the parent aspartame molecule.
| Nucleus/Group | Predicted Property | Experimental Correlation |
| ¹H NMR | Chemical Shift (ppm) | Correlates with local electronic environment and conformation liverpool.ac.uk |
| ¹³C NMR | Chemical Shift (ppm) | Provides information on carbon skeleton and functional groups sphinxsai.com |
| C=O (ester) | Vibrational Frequency (cm⁻¹) | Corresponds to a strong absorption band in the IR spectrum |
| N-H (amide) | Vibrational Frequency (cm⁻¹) | Characteristic stretching frequency in IR and Raman spectra |
Prediction of Reaction Pathways and Transition States for Chemical Transformations
Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, this could involve studying its stability and degradation pathways.
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. mdpi.com A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.
For instance, the hydrolysis of the ester or peptide bond in this compound under different pH conditions could be modeled. sphinxsai.com Quantum chemical calculations (typically DFT) can be used to:
Propose a Reaction Mechanism: Hypothesize a step-by-step mechanism for the transformation.
Optimize Reactant, Product, and Transition State Geometries: Calculate the structures of all species involved in the reaction.
Recent advances also incorporate machine learning models to predict transition state structures more efficiently, which can aid in the exploration of complex reaction networks. researchgate.net Such studies can predict the most likely degradation products of this compound under specific conditions, such as chlorination in tap water, which has been studied experimentally for aspartame. acs.org
Advanced Methodological Considerations in Aspartame Hydrochloride Chemical Research
Method Validation and Quality Control in Analytical and Synthetic Studies
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose, ensuring the reliability and consistency of results. nih.gov For aspartame (B1666099) hydrochloride, both in its synthesis and subsequent analysis, stringent quality control is paramount. Validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is performed according to established guidelines to assess a range of performance parameters. researchgate.netamericanpharmaceuticalreview.com
Key validation parameters for analytical methods applied to aspartame hydrochloride include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as starting materials, by-products, or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For instance, HPLC methods for aspartame have demonstrated linearity over concentration ranges like 20–180 ng. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is often assessed using a certified reference material or by recovery studies on spiked samples.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. core.ac.uk The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. core.ac.uk HPLC methods have achieved LODs for aspartame as low as 1 ng. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.com
Quality control in synthetic studies involves monitoring reaction parameters and characterizing intermediates and the final product, this compound, to ensure it meets predefined specifications for purity and yield. Crystallization of alpha-aspartame hydrohalides serves as a crucial purification step, as the beta-hydrohalides are more soluble, allowing for effective separation. nih.gov
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | 0.9998 researchgate.net |
| Precision (RSD) | ≤ 2% | < 0.6% researchgate.net |
| Accuracy (Recovery) | 98.0% - 102.0% | > 97% researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1 ng researchgate.net |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 4 ng researchgate.net |
Interlaboratory Studies and Data Harmonization in this compound Analysis
Interlaboratory studies, or collaborative trials, are essential for establishing the reproducibility and transferability of an analytical method for this compound. europa.eu These studies involve multiple laboratories analyzing identical samples to assess the level of agreement in their results. This process is fundamental for standardizing methods and ensuring data harmonization across different quality control and research facilities.
The key objectives of such studies include:
Assessing Method Reproducibility: Determining the variability of results between different laboratories, analysts, and equipment.
Validating the Method on a Broader Scale: Confirming that the method performs reliably under various conditions.
Harmonizing Data: Ensuring that results from different laboratories are comparable, which is crucial for regulatory compliance and global trade.
Statistical metrics are used to evaluate the outcomes of interlaboratory studies. The relative standard deviation for reproducibility (RSDR) is a key indicator of the method's performance across labs. europa.eu Values for HorRAT (Horwitz Ratio), which compares the observed RSDR with a predicted value, are also used to judge the performance of the method; a value of less than 1.1 suggests good performance. europa.eu
| Laboratory | Result 1 | Result 2 | Result 3 | Mean |
|---|---|---|---|---|
| Lab A | 99.5 | 99.6 | 99.4 | 99.5 |
| Lab B | 99.8 | 99.7 | 99.9 | 99.8 |
| Lab C | 99.3 | 99.5 | 99.2 | 99.3 |
| Lab D | 99.6 | 99.7 | 99.5 | 99.6 |
Development of Reference Materials for this compound Chemical Research
The development and use of certified reference materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical measurements. fishersci.com For this compound research, a well-characterized reference material is indispensable for quality control, method validation, and instrument calibration.
A reference material for this compound would be a highly purified and stable substance with a certified value for its purity, accompanied by an uncertainty value. The production of such a standard involves:
Synthesis and Purification: Production of high-purity this compound, often through methods like recrystallization. nih.gov
Characterization: Comprehensive analysis using a variety of independent analytical techniques to confirm identity and determine purity.
Value Assignment: Assigning a certified property value (e.g., purity) based on the results from the characterization studies.
Stability and Homogeneity Testing: Ensuring the material is uniform and stable over its shelf life.
Organizations produce pharmaceutical secondary standards for compounds like aspartame, which serve as convenient and cost-effective alternatives to preparing in-house working standards for quality control laboratories. These standards are produced in accordance with internationally recognized requirements, such as ISO 17034. lgcstandards.comhsa.gov.sg
| Parameter | Specification |
|---|---|
| Certified Purity | ≥ 99.8% |
| Measurement Uncertainty | ≤ 0.1% |
| Identity | Confirmed by ¹H-NMR, Mass Spec, IR |
| Water Content (Karl Fischer) | ≤ 0.2% |
| Residual Solvents | Complies with pharmacopeial limits |
Green Chemistry Principles in this compound Synthesis and Analysis
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. firp-ula.orgmdpi.com These principles are increasingly being applied to the synthesis and analysis of pharmaceutical compounds, including this compound.
Key green chemistry approaches relevant to this compound research include:
Catalysis: The use of enzymatic catalysts, such as thermolysin, in the synthesis of aspartame precursors represents a significant green advantage. nih.govwilkes.edu Enzymes are highly selective, operate under mild conditions, and are biodegradable. nih.gov
Use of Safer Solvents: Research focuses on replacing hazardous solvents like dichloroethane and methanol (B129727), which have been used in traditional synthesis routes, with more benign alternatives. prepchem.com Solvent-free synthesis, or mechanosynthesis, is another promising green approach. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Enzymatic reactions often align with this principle. nih.gov
Real-time Analysis for Pollution Prevention: Implementing in-process analytical monitoring to prevent deviations that could lead to waste generation or hazardous situations. semanticscholar.org
Reduction of Derivatives: Minimizing the use of protecting groups in synthesis can reduce the number of reaction steps and the amount of waste generated. firp-ula.org The enzymatic synthesis of the aspartame precursor ZAPM, for example, uses a carbobenzoxy protecting group that is later removed via catalytic hydrogenation. nih.gov
| Green Chemistry Principle | Application in Synthesis/Analysis |
|---|---|
| Catalysis | Use of thermolysin for peptide coupling, reducing the need for harsh coupling reagents. nih.gov |
| Safer Solvents & Auxiliaries | Exploring aqueous media for enzymatic reactions; developing solvent-free mechanosynthesis. wilkes.eduresearchgate.net |
| Design for Energy Efficiency | Performing enzymatic synthesis at moderate temperatures (e.g., 40°C). wilkes.edu |
| Reduce Derivatives | Enzymatic methods can offer high selectivity, potentially reducing the need for complex protecting group strategies. nih.gov |
| Prevention | Optimizing reaction yields to prevent waste generation from the outset. semanticscholar.org |
Automation and High-Throughput Screening in Chemical Research of this compound
Automation and high-throughput experimentation (HTE) are transformative technologies that accelerate chemical process development and discovery. nih.govyoutube.com In the context of this compound, these approaches can be used to rapidly screen a wide range of reaction conditions to optimize synthesis or to develop and refine analytical methods.
Applications of these technologies include:
Synthesis Optimization: HTE platforms, often using multi-well plates, allow for the parallel execution of numerous reactions on a small scale. youtube.com This enables the rapid screening of variables such as catalysts, solvents, temperatures, and reactant ratios to identify optimal conditions for the synthesis of this compound, improving yield and purity while reducing development time. drugtargetreview.com
Analytical Method Development: Automated workstations can be programmed to prepare samples and standards, and to run sequences of analyses under varying conditions (e.g., different mobile phases or column temperatures in HPLC). This accelerates the development and validation of robust analytical methods.
High-Throughput Screening (HTS): While more common in drug discovery, HTS principles can be adapted to screen for novel catalysts or synthetic routes for this compound. researchgate.net The miniaturization of experiments reduces the consumption of costly reagents and starting materials. drugtargetreview.com
The integration of automation with machine learning algorithms can further enhance research by enabling predictive modeling and creating "self-driving labs" that can autonomously design and execute experiments to achieve a desired outcome. youtube.comresearchgate.net
| Well | Solvent | Temperature (°C) | Catalyst | Observed Yield (%) |
|---|---|---|---|---|
| A1 | Methanol | 25 | Acid A | 65 |
| A2 | Methanol | 25 | Acid B | 72 |
| B1 | Methanol | 40 | Acid A | 78 |
| B2 | Methanol | 40 | Acid B | 85 |
| C1 | Ethyl Acetate | 25 | Acid A | 55 |
| C2 | Ethyl Acetate | 25 | Acid B | 61 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Aspartame Hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are standard techniques. For example, UV-Vis methods often involve derivatization with oxidizing agents (e.g., Fe³⁺) to form colored complexes measurable at specific wavelengths (e.g., 520 nm) . Ensure calibration curves are validated using reference standards, and include statistical analysis of precision (RSD < 2%) and accuracy (recovery 98–102%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHP) and Safety Data Sheets (SDS). Key steps include:
- Training personnel on hazard identification (e.g., respiratory irritation) and emergency procedures .
- Using fume hoods for powder handling to minimize inhalation risks.
- Documenting decontamination protocols for spills, including neutralization with appropriate solvents .
Q. How can researchers ensure reproducibility of published studies on this compound?
- Methodological Answer :
- Retrieve primary literature via databases like PubMed or SciFinder, prioritizing peer-reviewed journals .
- Replicate experimental conditions precisely (e.g., solvent ratios, temperature) and validate instrumentation calibration.
- Report deviations (e.g., batch variability in raw materials) and use statistical tools (e.g., t-tests) to assess significance .
Advanced Research Questions
Q. How can computational docking models be applied to study this compound’s interaction with biological targets?
- Methodological Answer :
- Use software like AutoDock Vina to generate grid scores (e.g., -52.1 for aspartame in H7N9 neuraminidase studies) and AMBER scores (-30.6) to predict binding affinity .
- Validate docking results with molecular dynamics simulations (e.g., 100-ns trajectories) to assess stability of ligand-receptor complexes .
- Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) to evaluate model accuracy .
Q. What experimental design strategies optimize this compound’s formulation for sublingual delivery?
- Methodological Answer :
- Implement factorial design (e.g., 3²-factor design) to test variables like excipient ratios (e.g., mannitol vs. PVP K30) and disintegrant concentrations .
- Analyze responses (e.g., dissolution rate, tablet hardness) using ANOVA to identify significant factors (p < 0.05).
- Optimize formulations via response surface methodology (RSM) to balance bioavailability and stability .
Q. How should researchers address contradictions in carcinogenicity studies of this compound?
- Methodological Answer :
- Conduct systematic reviews to aggregate data from in vivo (e.g., rodent models) and epidemiological studies.
- Apply meta-analysis tools (e.g., RevMan) to quantify risk ratios (RR) and assess heterogeneity (I² statistic) across studies .
- Design follow-up experiments with controlled dosing (e.g., mg/kg/day) and biomarkers (e.g., 8-OHdG for oxidative DNA damage) to resolve mechanistic uncertainties .
Q. What integrative approaches reconcile computational and experimental data in this compound research?
- Methodological Answer :
- Cross-validate docking predictions (e.g., binding energies) with isothermal titration calorimetry (ITC) to measure actual ΔG values .
- Use machine learning (e.g., random forest models) to identify correlations between physicochemical properties (e.g., logP, solubility) and in vivo efficacy .
- Publish negative results to improve dataset robustness and reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
